N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(trifluoromethyl)benzoic acid. This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride.
Amidation Reaction: The intermediate 2-(trifluoromethyl)benzoic acid is then reacted with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of benzamides.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins or enzymes, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NOS/c1-15(2,11-7-8-22-9-11)10-20-14(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBIEIMKNPBIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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